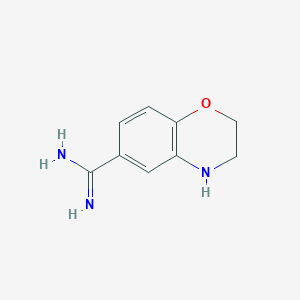

3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is a heterocyclic compound with the molecular formula C9H11N3O. It is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis described by Holly and Cope, where an amine reacts with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the phenol derivative at elevated temperatures to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo-derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted benzoxazine derivatives .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the production of various polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human topoisomerase I by preventing enzyme-substrate binding, which can lead to the inhibition of DNA replication and transcription . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and causing a loss in mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound shares a similar benzoxazine core structure but differs in its functional groups.

3,4-Dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester: Another benzoxazine derivative with different substituents.

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit topoisomerase I and induce apoptosis in cancer cells sets it apart from other benzoxazine derivatives .

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-6-carboximidamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their bioactivity. The compound's structure includes a benzoxazine ring, which contributes to its interaction with biological targets. Its chemical formula is C9H10N2O, and it exhibits properties that make it suitable for various biological assays.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of derivatives of 3,4-dihydro-2H-1,4-benzoxazine. For instance, a series of compounds derived from this scaffold showed promising anti-proliferative activity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 16.2 |

| 14f | MIA PaCa-2 | 15.0 |

| 14f | U-87 MG | 12.5 |

These findings suggest that structural modifications can enhance the anticancer efficacy of benzoxazine derivatives, with specific substitutions leading to increased potency against various cancer types .

Neuropharmacological Effects

The compound has also been evaluated for its effects on serotonin receptors. A study indicated that certain derivatives exhibited strong antagonistic activities at the serotonin-3 (5HT3) receptor, which is crucial in modulating neurotransmission and has implications in treating anxiety and depression:

- Highest Affinity Compound : Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide showed a Ki value of 0.019 nM at the 5HT3 receptor .

This demonstrates the potential for developing new pharmacotherapies targeting neuropsychiatric disorders.

Antimicrobial Activity

The benzoxazine derivatives have also been studied for their antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi:

| Activity Type | Tested Strains | Result |

|---|---|---|

| Antibacterial | E. coli | Inhibition |

| Antifungal | Candida albicans | Moderate Inhibition |

These results indicate that modifications to the benzoxazine structure can lead to enhanced antimicrobial activity .

The mechanisms by which 3,4-dihydro-2H-1,4-benzoxazine derivatives exert their biological effects are multifaceted:

- Receptor Binding : The interaction with specific receptors (e.g., serotonin receptors) alters neurotransmitter dynamics.

- Enzyme Inhibition : Some derivatives inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Cell Cycle Modulation : Certain compounds induce apoptosis in cancer cells through modulation of cell cycle regulators.

Case Studies

A notable case study involved the synthesis and evaluation of a novel series of benzoxazine derivatives that were tested against human cancer cell lines. The study highlighted that compounds with hydroxyl substitutions exhibited improved binding affinity and anticancer activity due to increased hydrogen bonding interactions at the active sites .

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-6-carboximidamide |

InChI |

InChI=1S/C9H11N3O/c10-9(11)6-1-2-8-7(5-6)12-3-4-13-8/h1-2,5,12H,3-4H2,(H3,10,11) |

InChI Key |

JTXCMVFILMSXCR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.